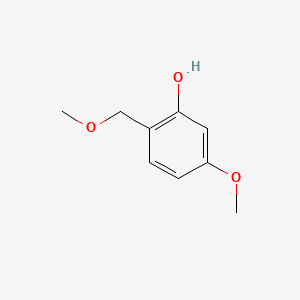

5-Methoxy-2-(methoxymethyl)phenol

描述

Contextualization of the Chemical Entity within Organic Chemistry

From a structural standpoint, 5-Methoxy-2-(methoxymethyl)phenol is a derivative of phenol (B47542), a class of compounds where a hydroxyl group is directly attached to an aromatic ring. nih.govnist.gov It also belongs to the family of ethers, as it contains two ether linkages: the methoxy (B1213986) group (Ar-O-CH₃) and the methoxymethyl group (Ar-CH₂-O-CH₃). niscpr.res.in This dual identity places it at the intersection of two major classes of organic compounds, suggesting a rich and complex chemical behavior.

The arrangement of the substituents on the phenol ring is specific: the hydroxyl group is at position 1, the methoxymethyl group at position 2, and the methoxy group at position 5. This particular substitution pattern is expected to influence the compound's reactivity and physical properties.

Historical Perspectives on Related Phenolic and Ether Compounds

The study of phenolic compounds has a rich history dating back to the 19th century. Phenol itself was first isolated in 1834, and its antiseptic properties, famously utilized by Joseph Lister in surgery, marked a significant milestone in medicine. google.com Over the years, the study of substituted phenols has expanded dramatically, with these compounds finding use as antiseptics, disinfectants, and preservatives. google.com

Ethers, too, have a long history in chemistry. Diethyl ether, for instance, was once a widely used anesthetic. nih.gov The synthesis of aromatic ethers, such as anisole (B1667542) (methoxybenzene), through methods like the Williamson ether synthesis, became a fundamental reaction in organic chemistry. niscpr.res.in Phenol ethers are now recognized as important structural motifs in a wide range of natural products and synthetic molecules, from fragrances to pharmaceuticals. niscpr.res.in

Significance of Methoxymethyl and Methoxy Functionalities in Chemical Synthesis and Biological Activity Modulation

The two key functional groups of this compound, the methoxymethyl and methoxy groups, play crucial roles in modern organic chemistry and medicinal chemistry.

The methoxymethyl (MOM) group is widely recognized as a robust protecting group for alcohols and phenols. orgsyn.org In complex multi-step syntheses, it is often necessary to temporarily block a reactive functional group, like the hydroxyl group of a phenol, to prevent it from interfering with reactions elsewhere in the molecule. The MOM group is ideal for this purpose as it is stable under a variety of reaction conditions but can be readily removed when needed. orgsyn.org

Overview of Current Research Trajectories Involving the Compound

Specific research singling out this compound is sparse in the current scientific literature. However, based on its structure, several potential research avenues can be envisaged.

Given the presence of the MOM group, the compound could be a key intermediate in the synthesis of more complex molecules. A plausible synthetic route to this compound could involve the ortho-formylation of 4-methoxyphenol, followed by reduction of the resulting aldehyde to an alcohol, and subsequent etherification to form the methoxymethyl group.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 62849-09-6 nih.gov |

| Molecular Formula | C₉H₁₂O₃ nih.govnih.gov |

| Molar Mass | 168.19 g/mol nih.gov |

Structure

3D Structure

属性

CAS 编号 |

62849-09-6 |

|---|---|

分子式 |

C9H12O3 |

分子量 |

168.19 g/mol |

IUPAC 名称 |

5-methoxy-2-(methoxymethyl)phenol |

InChI |

InChI=1S/C9H12O3/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,10H,6H2,1-2H3 |

InChI 键 |

HNBVTSVBPNYGQN-UHFFFAOYSA-N |

规范 SMILES |

COCC1=C(C=C(C=C1)OC)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Methoxy 2 Methoxymethyl Phenol and Its Analogs

Development of Novel Synthetic Routes to 5-Methoxy-2-(methoxymethyl)phenol

The creation of this compound, a molecule with potential applications in various chemical sectors, has spurred the development of innovative synthetic approaches. These methods are designed to control the precise arrangement of atoms within the molecule, a critical factor in determining its properties and function.

Regioselective Functionalization Strategies

Regioselectivity, the control of where chemical reactions occur on a molecule, is a cornerstone of modern organic synthesis. For phenols, which have multiple reactive sites on their aromatic ring, achieving regioselective C-H functionalization is a significant challenge that has attracted considerable attention from chemists. nih.gov

Recent advancements have demonstrated that electrochemical and photochemical methods can be powerful tools for the C-H functionalization of free phenols, often proceeding without the need for metal catalysts or stoichiometric oxidants. nih.gov For instance, the electrochemical arylation of benzothiophenes with free phenols has been achieved with high regioselectivity. nih.gov While not directly applied to this compound, these strategies offer a glimpse into future possibilities for its targeted synthesis. The ability to selectively functionalize the ortho and para positions of the phenolic ring is crucial for constructing the desired substitution pattern. rsc.org

Stereoselective Approaches in Asymmetric Synthesis of Related Chiral Precursors

While this compound itself is not chiral, the synthesis of its chiral analogs or precursors often requires stereoselective methods. Asymmetric synthesis, the creation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries.

A novel approach to the stereoselective synthesis of tertiary methyl ethers has been developed, which could be adapted for precursors to related chiral phenolic ethers. nih.gov This method involves the Lewis acid-mediated addition of titanium enolates to dimethyl ketals of aliphatic methyl ketones, followed by the removal of a chiral auxiliary to yield enantiomerically pure derivatives. nih.gov Furthermore, cascade reactions involving Grignard additions and Claisen rearrangements have been employed for the enantio- and diastereoselective synthesis of complex cyclic systems containing quaternary stereocenters. acs.org Such sophisticated strategies could be envisioned for the construction of chiral building blocks that are later converted to analogs of this compound.

Optimization of Existing Synthetic Pathways

Improving the efficiency and sustainability of chemical syntheses is a constant endeavor in chemical research and industry. For phenolic ethers like this compound, this involves the application of green chemistry principles and the development of highly active catalysts.

Green Chemistry Principles in the Synthesis of Phenolic Ethers

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the synthesis of phenolic ethers, a key green approach is the use of more sustainable catalysts and the minimization of hazardous waste. alfa-chemistry.com This includes a move towards heterogeneous catalysis, where the catalyst is in a different phase from the reactants, allowing for easier separation and recycling. royalsocietypublishing.org

Innovative methods such as sonochemical and microwave-assisted reactions are also being explored to improve energy efficiency and reduce the reliance on harmful solvents. alfa-chemistry.com The overarching goal is to develop syntheses that are not only economically viable but also environmentally benign. alfa-chemistry.com

Catalytic Approaches for Enhanced Reaction Efficiency

Catalysts play a pivotal role in enhancing the efficiency of chemical reactions by lowering the activation energy and increasing the reaction rate. In the synthesis of phenolic compounds, significant progress has been made in developing catalytic reactions that are more sustainable. rsc.org For example, the use of methanol (B129727) as a methylating agent instead of more hazardous alternatives like methyl chloride or dimethyl sulfate (B86663) is a greener approach for synthesizing phenolic ethers. rsc.org

The development of nickel-catalyzed cross-coupling reactions has provided a powerful tool for the formation of carbon-carbon bonds. acs.org While specific applications to this compound may not be documented, these catalytic systems offer high efficiency and functional group tolerance, making them adaptable for the synthesis of a wide range of substituted phenols.

Precursor Sourcing and Derivatization for this compound Synthesis

The availability and modification of starting materials are critical considerations in any synthetic plan. The synthesis of this compound relies on the strategic use of precursors and derivatization reactions.

A common strategy for introducing the methoxymethyl ether group is the reaction of a phenoxide anion with methoxymethyl chloride. upm.edu.my However, alternative methods that avoid the use of methoxymethyl chloride have been developed to address challenges in work-up and purification. upm.edu.my For instance, a mixture of methoxymethyl chloride and methyl acetate (B1210297) in the presence of an amine has been used for the methoxymethylation of phenols under mild conditions. upm.edu.my

Scale-Up Considerations and Process Chemistry Research for Industrial Relevance

The successful transition of a synthetic route for this compound or its analogs from the laboratory bench to an industrial scale is contingent upon a thorough evaluation of process chemistry principles. The primary goals of scale-up are to ensure safety, cost-effectiveness, environmental sustainability, and product consistency in a large-scale manufacturing environment. Research in this area focuses on optimizing reaction parameters, minimizing waste, and developing robust and reproducible processes. While specific process chemistry data for this compound is not extensively published, insights can be drawn from scalable methodologies developed for structurally similar phenolic compounds.

Key considerations in the process chemistry and scale-up for the synthesis of this compound and its analogs include the choice of starting materials, reaction conditions, and purification methods. For instance, the synthesis of related methoxyphenols often involves multi-step processes that must be optimized for industrial application. A patent for producing the analog 4-(2'-methoxyethyl)phenol highlights a synthetic pathway involving bromination, methoxide (B1231860) exchange, and catalytic hydrogenation. google.com Each of these steps presents unique scale-up challenges.

For example, the initial bromination of a hydroxyacetophenone precursor, as described for a related analog, requires careful control of reagents and temperature to ensure selective bromination and minimize the formation of impurities. google.com On an industrial scale, the use of reagents like elemental bromine or copper(II) bromide necessitates specialized handling procedures and equipment to manage safety and environmental risks. google.com The subsequent methoxide-bromide exchange, often accomplished with sodium methoxide, must be monitored to ensure complete reaction and prevent side reactions. google.com

Catalytic hydrogenation, a common step in the synthesis of phenolic compounds to reduce a ketone or other functional groups, is another critical area for process chemistry research. google.com The choice of catalyst, solvent, hydrogen pressure, and temperature are all vital parameters that affect reaction time, yield, and purity. The efficiency and lifecycle of the hydrogenation catalyst are significant cost drivers in an industrial setting.

Process optimization for an analog like N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide, derived from 2-chloro-5-methoxynitrobenzene, emphasizes the importance of impurity control to achieve high product purity. google.com The manufacturing process is designed to minimize the formation of chlorinated byproducts, which can be difficult to remove in later stages. google.com This highlights a crucial aspect of industrial synthesis: developing processes that are not only high-yielding but also produce a clean product to simplify downstream purification.

The purification of the final product and intermediates is a major consideration in process chemistry. Industrial-scale operations favor cost-effective and efficient methods like crystallization and distillation over chromatographic techniques, which are common in laboratory settings. The development of a robust crystallization process for this compound would be a key objective, involving studies on solvent screening, cooling profiles, and seeding strategies to ensure consistent particle size and high purity. As seen in the synthesis of methoxyphenols, work-up procedures often involve liquid-liquid extractions and distillations to isolate the product. google.com

Below are interactive tables summarizing scalable reaction steps and conditions for analogs of this compound, which inform the potential industrial synthesis of the target compound.

Table 1: Industrial Synthesis Steps for a Phenolic Analog

| Step | Reaction | Reagents/Catalysts | Key Process Considerations | Reference |

| 1 | Bromination | 4-hydroxyacetophenone, CuBr₂ or Br₂ | Control of reaction temperature, selective bromination, handling of hazardous materials. | google.com |

| 2 | Methoxide Exchange | α-bromo-4-hydroxyacetophenone, NaOCH₃ | Stoichiometry of reagents, reaction completion monitoring, management of alkaline conditions. | google.com |

| 3 | Reduction | α-methoxy-4-hydroxyacetophenone, H₂, Hydrogenation Catalyst | Catalyst selection and loading, hydrogen pressure, temperature control, catalyst recovery and reuse. | google.com |

Table 2: Reagents and Solvents in Analogous Syntheses

| Compound Class | Starting Material | Key Reagents | Solvents | Reference |

| Methoxyphenol | Anisole (B1667542) | Peracetic Acid, Caustic Soda | Benzene (B151609) | google.com |

| Phenoxyphenylsulfonamide | 2-Chloro-5-methoxynitrobenzene | Phenol (B47542), Base, Methanesulfonic anhydride (B1165640) | Nitriles, Ethers | google.com |

| Methoxyindoleacetic acid ester | 3-Methyl-4-nitroanisole | Diethyl oxalate, Sodium methoxide, Pd/C | Methanol, Toluene, Diethyl ether | orgsyn.org |

Ultimately, the industrial relevance of a synthetic route for this compound is determined by its ability to be performed safely, economically, and with minimal environmental impact on a large scale. This requires a dedicated research effort in process chemistry to refine each step of the synthesis, from raw material sourcing to final product purification.

Chemical Reactivity and Derivatization of 5 Methoxy 2 Methoxymethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 5-Methoxy-2-(methoxymethyl)phenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of both the hydroxyl and methoxy (B1213986) groups. chemguide.co.uk These groups increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to them, making the molecule much more reactive than benzene itself. chemguide.co.uk

The directing effects of the substituents must be considered to predict the regioselectivity of substitution. The hydroxyl group directs incoming electrophiles to its ortho and para positions. Similarly, the methoxy group directs to its ortho and para positions. In this compound:

The position C4 is para to the hydroxyl group and ortho to the methoxy group.

The position C6 is ortho to the hydroxyl group.

The position C3 is ortho to the methoxy group and meta to the hydroxyl group.

Given that the -OH group is a more powerful activating group than -OCH3, substitution is most likely to be directed by the hydroxyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.

While specific halogenation and nitration studies on this compound are not extensively documented in publicly available research, its reactivity can be inferred from the behavior of related phenolic compounds.

Halogenation: Phenols are so reactive that they typically undergo halogenation, such as bromination, under mild conditions without a Lewis acid catalyst. oup.com For instance, the reaction of phenol (B47542) with bromine water leads to the immediate formation of a white precipitate of 2,4,6-tribromophenol. chemguide.co.uk Given the highly activated nature of this compound, it would be expected to react readily with halogens. To achieve mono-halogenation, less polar solvents like chloroform (B151607) or carbon disulfide and controlled temperatures would likely be necessary. mlsu.ac.in Based on the directing effects of the -OH and -OCH3 groups, halogenation would be expected to occur at the C4 and/or C6 positions.

Nitration: The nitration of phenols is also a facile reaction but can be complicated by oxidation, especially with concentrated nitric acid. oup.com Dilute nitric acid is typically used to obtain mononitrated phenols. oup.commlsu.ac.in For this compound, nitration with dilute nitric acid would be expected to yield a mixture of nitro-substituted products, primarily at the C4 and C6 positions. The use of milder nitrating agents, such as ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate (B86663), has been shown to be effective for the regioselective nitration of various phenols, often favoring the ortho position. dergipark.org.tr Such a system applied to this substrate could potentially favor nitration at the C6 position.

A study on the nitration of various phenolic compounds using green synthetic approaches highlights several methods that could be applicable, including using silica (B1680970) sulfuric acid with sodium nitrite, which proceeds via a nitrosation-oxidation pathway. researchgate.net

To illustrate potential nitration products, the following table outlines the expected major isomers based on general principles of electrophilic aromatic substitution on substituted phenols.

| Reactant | Reagents | Expected Major Products |

| This compound | Dilute HNO₃ | 5-Methoxy-2-(methoxymethyl)-4-nitrophenol and 5-Methoxy-2-(methoxymethyl)-6-nitrophenol |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | Likely leads to polysubstitution and oxidation products, such as 5-Methoxy-2-(methoxymethyl)-4,6-dinitrophenol. |

Specific research on the Friedel-Crafts reactions of this compound is limited. However, the high reactivity of the phenolic ring suggests it would readily undergo these reactions. libretexts.org A significant challenge in Friedel-Crafts reactions with phenols and methoxy-substituted benzenes is the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the oxygen atoms and, in the case of methoxy groups, cause demethylation. google.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. Due to the activated nature of the substrate, milder Lewis acids or alternative methods would be preferable to avoid side reactions. The reaction would be expected to occur at the positions activated by the hydroxyl and methoxy groups, likely C4 or C6.

Friedel-Crafts Alkylation: Similar to acylation, alkylation would be facile. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements, which would need to be controlled. Research on the Friedel-Crafts alkylation of a related compound, 2-methoxy-6-(phenyl(tosyl)methyl)phenol, with 2-naphthol (B1666908) has been reported, demonstrating the feasibility of such reactions on highly substituted phenols. buchler-gmbh.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Given the presence of other functional groups, the choice of base and reaction conditions would be crucial to avoid side reactions. A general procedure for the methoxymethylation of phenols, which is the reverse of a deprotection, involves reacting the phenol with methoxymethyl chloride and a base like triethylamine. upm.edu.my This indicates that the hydroxyl group of this compound can be readily etherified under standard conditions.

Esterification: Phenols can be esterified by reacting them with acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl produced. This reaction would convert the hydroxyl group of this compound into the corresponding ester. For example, a method for synthesizing 5-bromo-2-methoxyphenol (B1267044) involves the initial acetylation of the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride (B1165640) to protect it before a subsequent bromination step. google.com This demonstrates a standard esterification procedure applicable to similar structures.

O-functionalization refers to the attachment of various functional groups to the oxygen atom of the hydroxyl group. This encompasses a wide range of transformations beyond simple etherification and esterification. For instance, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups in nucleophilic substitution reactions. This transformation would make the phenoxy oxygen susceptible to displacement, although cleavage of the C(sp²)-O bond in phenols is generally challenging. morressier.com

Demethylation of the methoxy group at C5 is another potential O-functionalization reaction, which would yield a dihydroxy derivative. This typically requires harsh reagents like boron tribromide (BBr₃) or strong acids like HBr. encyclopedia.pubnih.gov

Transformations of the Methoxymethyl Side Chain

The methoxymethyl (MOM) group is widely used as a protecting group for hydroxyl functions because it is stable under various conditions but can be removed when needed. wikipedia.org The primary transformation of the methoxymethyl side chain in this compound is its cleavage (deprotection) to regenerate the parent phenol, in this case, 2-hydroxy-4-methoxybenzyl alcohol.

Numerous methods have been developed for the cleavage of phenolic MOM ethers, highlighting the importance of this transformation in organic synthesis. These methods often employ acidic conditions or Lewis acids. The choice of reagent can allow for selective deprotection in the presence of other functional groups. acs.orgorganic-chemistry.org

Several catalytic systems have been shown to be effective for this transformation:

Bismuth Trichloride (BiCl₃): A mild and eco-friendly method uses catalytic amounts of BiCl₃ in an acetonitrile/water mixture to cleave phenolic MOM ethers in good to excellent yields. tandfonline.commorressier.com

Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂): This heterogeneous catalyst allows for the simple and efficient deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org

Wells-Dawson Heteropolyacid: This solid acid catalyst, either in bulk or supported on silica, can quantitatively cleave phenolic MOM ethers. nih.gov

Bismuth Triflate (Bi(OTf)₃): This catalyst works efficiently in an aqueous medium, offering an environmentally friendly option for deprotection. oup.com

Zinc Bromide (ZnBr₂) and n-PrSH: This combination provides a rapid and selective method for MOM ether cleavage, often in under ten minutes. researchgate.net

The following table summarizes various reagent systems reported for the cleavage of phenolic methoxymethyl ethers, which would be applicable to the transformation of the methoxymethyl side chain in this compound.

| Reagent System | Solvent | Temperature | Reference |

| Bismuth Trichloride (BiCl₃) (30 mol%) | Acetonitrile/Water | 50 °C | tandfonline.com |

| NaHSO₄·SiO₂ | Dichloromethane | Room Temp. | acs.org |

| Wells-Dawson Heteropolyacid | 1,2-Dichloroethane or THF/Methanol (B129727) | Varies | nih.gov |

| Bismuth Triflate (Bi(OTf)₃) (1-2 mol%) | THF/Water | Room Temp. | oup.com |

| Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | Dichloromethane | Not specified | researchgate.net |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered on the phenolic hydroxyl group and the aromatic ring.

Oxidation: The phenolic moiety is susceptible to oxidation, a reaction common to many phenols. Under oxidative conditions, phenols can form phenoxyl radicals as transient intermediates. researchgate.net Depending on the oxidant and reaction conditions, these radicals can lead to various products. For instance, oxidation of related methoxyphenols can result in the formation of quinones or lead to oxidative coupling products. researchgate.net The oxidation of 2-methoxyphenol (guaiacol) with reagents like chromium trioxide has been shown to yield products such as 2-methoxy-p-benzoquinone, as well as various dimers and trimers. researchgate.net

Enzymatic oxidation also presents a viable reaction pathway. Vanillyl-alcohol oxidase (VAO) is known to catalyze the oxidative demethylation of compounds like 4-(methoxymethyl)phenol (B1201506). semanticscholar.org This process involves the conversion of the substrate to a p-quinone methide intermediate, with the reduction rate being the rate-limiting step in the catalytic cycle. semanticscholar.org A similar enzymatic approach could potentially target the methoxymethyl or methoxy group of this compound.

Reduction: The reduction of the aromatic ring of phenols is a more challenging transformation, typically requiring harsh conditions such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. The reduction of the benzene ring would yield the corresponding substituted cyclohexanol (B46403) derivatives. However, milder reductive processes are more likely to involve other functional groups if they were present (e.g., nitro or carbonyl groups).

Cleavage and Modification of the Ether Linkage

This compound possesses two distinct ether linkages: an aryl methyl ether (the 5-methoxy group) and a benzylic methoxymethyl ether. These groups exhibit different labilities, allowing for selective cleavage.

Cleavage of the Methoxymethyl (MOM) Ether: The methoxymethyl group is a widely used protecting group for alcohols and phenols precisely because it can be cleaved under relatively mild acidic conditions (e.g., hydrolysis or acetal (B89532) exchange). This lability is a key feature in synthetic sequences involving related structures, such as (ortho-alkynyl phenyl) (methoxymethyl) sulfides, where the MOM group can be removed during palladium-catalyzed reactions. nih.govresearchgate.net

Cleavage of the Aryl Methoxy Ether: The aryl methyl ether is significantly more robust and requires more stringent conditions for cleavage. Reagents like boron tribromide (BBr₃) or strong acids like HBr are classic choices for demethylating aryl methyl ethers. organic-chemistry.org Alternative methods using reagents like 2-(diethylamino)ethanethiol (B140849) have been developed to provide the corresponding phenols in high yields under conditions that allow for a simpler, odorless workup. organic-chemistry.org Recent advancements include organophotoredox catalysis, which can achieve chemoselective cleavage of phenolic ethers over aliphatic ethers, highlighting a modern approach to deprotection. chemrxiv.org

A study on 2,6-dimethoxyphenol (B48157) demonstrated that selective cleavage of one methoxy group can be achieved during a Friedel-Crafts reaction in the presence of aluminum chloride at elevated temperatures. nih.gov This highlights the potential for regioselective demethylation even in polymethoxylated systems. nih.gov

| Ether Linkage | Typical Cleavage Reagents | Relative Stability |

| Benzylic Methoxymethyl Ether | Mild Acid (e.g., HCl in THF/water) | Low |

| Aryl Methyl Ether | Strong Lewis Acids (BBr₃), Strong Protic Acids (HBr), Thiolates | High |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The electron-rich aromatic ring of this compound is a prime candidate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. The hydroxyl and methoxy groups are ortho, para-directing activators, making the positions C4 and C6 the most likely sites for electrophilic attack or metallation prior to coupling.

While direct studies on this specific substrate are not prevalent, the compatibility of its functional groups with palladium catalysis is well-documented for analogous structures. The Mizoroki-Heck reaction, for example, is known for its flexibility and tolerance of various functional groups. abo.fi Furthermore, research on palladium(II)-catalyzed reactions of (ortho-alkynyl phenyl) (methoxymethyl) sulfides shows that the methoxymethyl ether is stable under certain palladium-catalyzed conditions. nih.govresearchgate.net

For cross-coupling to occur, the phenolic hydroxyl group typically needs to be converted into a better leaving group, such as a triflate (-OTf), or the reaction must be performed on a halogenated derivative of the phenol. Alternatively, direct C-H activation/functionalization could provide a more atom-economical route to coupled products, targeting the positions activated by the existing substituents.

Mechanistic Investigations of Biological Activities Associated with 5 Methoxy 2 Methoxymethyl Phenol and Its Analogs

Structure-Activity Relationship (SAR) Studies for Biological Potency

No SAR studies that include 5-Methoxy-2-(methoxymethyl)phenol to delineate the chemical features essential for its biological activity could be located.

Efforts to populate data tables with research findings were unsuccessful due to the lack of quantitative data in the scientific domain for this specific compound.

It is important to note that the absence of evidence does not constitute evidence of absence. Future research may uncover the biological activities of this compound. However, based on the current state of scientific publication, a comprehensive and scientifically accurate article on its mechanistic investigations cannot be produced.

Mechanisms of Action in Diverse Biological Systems (e.g., Antimicrobial, Antioxidant, Anti-inflammatory)

The biological activities of phenolic compounds, including this compound and its structural analogs, are subjects of considerable scientific interest. The mechanisms underpinning these activities are multifaceted, often stemming from the specific arrangement of functional groups on the phenol (B47542) ring, which influences their interaction with biological macromolecules and pathways.

Antimicrobial Mechanisms: The antimicrobial action of methoxyphenolic compounds is often attributed to their ability to interfere with microbial cell structures and functions. An analog, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, has demonstrated activity against both Gram-negative and Gram-positive bacteria. researchgate.net Studies on similar phenolic compounds suggest that their mechanism may involve disrupting the bacterial cell membrane's integrity. mdpi.com This disruption can lead to the leakage of intracellular components and interfere with the membrane's structural lipopolysaccharide components. researchgate.net The presence of methoxy (B1213986) and hydroxyl groups on the phenol ring is crucial; these groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound's entry into the cell or its intercalation into the membrane lipid bilayer. mdpi.com

Furthermore, some methoxyphenolic compounds can inhibit microbial enzymes or chelate metal ions essential for bacterial growth. For instance, analogs such as 5-methoxy-2-(1H-benzimidazol-2-yl)-phenols have shown selective activity against strains like S. aureus and E. faecalis. imist.ma The mechanism for these analogs is proposed to involve the bidentate chelation of metal ions, like zinc, via the imine nitrogen and phenolate oxygen atoms, thereby disrupting essential metallic cofactors for microbial enzymes. imist.ma

Interactive Data Table: Antimicrobial Activity of a this compound Analog Below is a summary of the antimicrobial activity for 4-methoxy-3-(methoxymethyl) phenol, an analog of the subject compound, against various microorganisms.

| Microorganism | Type | Zone of Inhibition (mm) at 100 µg/ml | Zone of Inhibition (mm) at 200 µg/ml |

| Escherichia coli | Gram-negative Bacteria | 8 ± 0.98 | 17 ± 1.28 |

| Staphylococcus aureus | Gram-positive Bacteria | 5 ± 0.65 | 13 ± 1.85 |

| Aspergillus flavus | Fungus | 9 ± 0.36 | 14 ± 1.06 |

| Aspergillus niger | Fungus | 10 ± 0.65 | 13 ± 1.55 |

| Candida albicans | Fungus | 9 ± 0.30 | 16 ± 1.50 |

| Data derived from a study on an analog isolated from Calotropis gigantea white. researchgate.net |

Antioxidant Mechanisms: The antioxidant properties of phenolic compounds are primarily linked to their ability to scavenge free radicals. The presence of a phenolic hydroxyl (-OH) group is paramount, as it can donate a hydrogen atom to neutralize a radical, thereby breaking the chain reaction of oxidation. The stability of the resulting phenoxyl radical is enhanced by the delocalization of the unpaired electron around the aromatic ring.

The methoxy (-OCH3) group, as seen in this compound, plays a significant role in modulating this antioxidant activity. nih.gov It is an electron-donating group, which increases the electron density on the benzene (B151609) ring, making the phenolic hydroxyl group's O-H bond weaker and facilitating hydrogen atom donation. nih.gov Studies on various phenolic acids have established that the number and position of methoxyl groups can enhance antioxidant activity. nih.gov The primary mechanisms through which phenolic antioxidants act include:

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The compound first donates an electron to the radical, forming a radical cation, which then deprotonates. nih.gov

Sequential Proton-Loss Electron Transfer (SPLET): The phenolic hydroxyl group first loses a proton to form a phenoxide anion, which then donates an electron to the radical. nih.gov

The methoxymethyl group at the ortho position may also influence the antioxidant capacity through steric and electronic effects.

Anti-inflammatory Mechanisms: Methoxyphenolic compounds have been shown to exert anti-inflammatory effects through various molecular mechanisms. Research on a range of these compounds, including apocynin and resveratrol, has demonstrated their ability to inhibit the expression of multiple inflammatory mediators in human airway cells, such as cytokines (IL-6, IL-8) and chemokines (CCL2, CCL5). d-nb.info

A key investigated mechanism does not involve the typical pathways of inhibiting reactive oxygen species (ROS) production or NF-κB activation. d-nb.info Instead, some methoxyphenols may act at a post-transcriptional level. d-nb.info They have been found to inhibit the binding of the RNA-binding protein HuR to mRNA transcripts of inflammatory genes. d-nb.info HuR is known to stabilize these mRNAs, and by preventing this binding, the methoxyphenolic compounds promote their degradation, thus reducing the synthesis of pro-inflammatory proteins. Other potential anti-inflammatory mechanisms for phenolic compounds include the modulation of key inflammatory pathways like the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. mdpi.comnih.gov

Metabolomic and Proteomic Profiling of Cellular Responses to the Compound

Metabolomics and proteomics are powerful "omics" technologies used to obtain a comprehensive snapshot of the small-molecule metabolites and the entire protein complement within a cell or biological system at a specific point in time. nih.govnih.gov Profiling cellular responses to this compound using these approaches can elucidate its mechanism of action, identify biomarkers of exposure or effect, and reveal potential off-target interactions. While specific studies on this compound are not extensively documented in publicly available literature, insights can be drawn from research on other methoxy-containing phenolic compounds.

Proteomic Profiling: Proteomics directly monitors the cellular response to a compound by quantifying changes in protein expression and post-translational modifications. nih.gov A typical workflow involves treating cells with the compound and comparing their proteome to untreated cells using techniques like two-dimensional gel electrophoresis (2-DE) or mass spectrometry (MS)-based methods. nih.gov

For a compound like this compound, proteomic analysis could reveal alterations in proteins associated with specific pathways. For example, a study on 2-methoxy-1,4-naphthoquinone (MNQ), another methoxy-containing compound, in a cancer cell line revealed significant modulation of proteins related to: nih.gov

Cytoskeletal functions and regulation: Affecting cell structure, motility, and division.

mRNA processing: Influencing gene expression at the post-transcriptional level.

Protein modifications: Altering protein function and signaling.

Oxidative stress response: Highlighting the compound's impact on cellular redox balance. nih.gov

Such an analysis for this compound could confirm, for instance, if its anti-inflammatory effects are linked to downregulation of pro-inflammatory signaling proteins or if its antimicrobial action involves the suppression of key bacterial metabolic enzymes.

Metabolomic Profiling: Metabolomics focuses on the changes in the levels of endogenous small molecules (e.g., amino acids, lipids, sugars, nucleotides) following exposure to a substance. These changes can provide a functional readout of the cellular state. Targeted metabolomic profiling can be used to measure a specific set of metabolites, providing insights into predefined metabolic pathways. nih.gov

If cells were treated with this compound, metabolomic analysis could identify specific metabolic shifts. For example, observed changes in the levels of glycolytic and Krebs cycle intermediates could indicate an alteration in cellular energy metabolism. nih.gov An increase in specific lipids might suggest membrane remodeling or disruption, while changes in amino acid pools could point to effects on protein synthesis or degradation. These metabolic fingerprints can help build a detailed picture of the compound's physiological impact and mechanism of action.

Conceptual Data Table: Potential Proteomic and Metabolomic Changes The following table illustrates the types of changes that could be identified in a hypothetical study of a cell line treated with this compound.

| "Omics" Platform | Potential Cellular Component Change | Implied Biological Pathway/Function |

| Proteomics | Downregulation of Cyclooxygenase-2 (COX-2) | Inhibition of Pro-inflammatory Prostaglandin Synthesis |

| Upregulation of Heme oxygenase-1 (HO-1) | Activation of Antioxidant/Stress Response | |

| Alteration in Cytoskeletal Proteins (e.g., Actin, Tubulin) | Disruption of Cell Division or Motility | |

| Downregulation of Bacterial Dihydrofolate Reductase | Antimicrobial action via Folic Acid Synthesis Inhibition | |

| Metabolomics | Decrease in ATP/ADP Ratio | Disruption of Cellular Energy Homeostasis |

| Increase in Lactate Levels | Shift towards Glycolytic Metabolism | |

| Accumulation of Oxidized Glutathione (GSSG) | Induction of Oxidative Stress | |

| Altered levels of Membrane Phospholipids | Changes in Cell Membrane Integrity or Signaling |

These profiling techniques provide an unbiased, system-wide view of the cellular response to a chemical compound, offering a powerful approach to uncover novel mechanisms of action and biological effects.

Advanced Analytical Methodologies for Research on 5 Methoxy 2 Methoxymethyl Phenol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Complex Mixtures

Spectroscopy is the cornerstone for determining the molecular structure and purity of organic compounds. For 5-Methoxy-2-(methoxymethyl)phenol, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a full profile of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for definitive assignment.

2D-NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. ustc.edu.cncolumbia.educolumbia.edu

HSQC correlates the chemical shift of a proton directly to the carbon to which it is attached, allowing for unambiguous assignment of ¹H-¹³C one-bond connections. columbia.edu

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is critical for mapping out the complete carbon skeleton and confirming the positions of substituents on the aromatic ring. columbia.edu

For this compound, HMBC would be expected to show a key correlation between the protons of the methoxymethyl group (-CH₂OCH₃) and the C2 carbon of the phenol (B47542) ring, as well as with the C1 and C3 carbons. Similarly, correlations from the aromatic protons to the methoxy-substituted C5 and the phenolic hydroxyl-bearing C1 would confirm the substitution pattern.

Hypothetical ¹H and ¹³C NMR Data for this compound

This data is predicted based on known chemical shifts for similar structural motifs.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 154.5 | - | H3, H4, H6 → C1 |

| 2 | 125.0 | - | H3, H6, H7 → C2 |

| 3 | 112.0 | 6.85 (d) | H4, H7 → C3 |

| 4 | 115.5 | 6.75 (dd) | H3, H6 → C4 |

| 5 | 159.0 | - | H4, H6, H9 → C5 |

| 6 | 117.0 | 6.90 (d) | H4, H7 → C6 |

| 7 (-CH₂-) | 70.0 | 4.50 (s) | C1, C2, C3, C8 |

| 8 (-OCH₃) | 58.0 | 3.40 (s) | C7 |

| 9 (-OCH₃) | 55.5 | 3.75 (s) | C5 |

Solid-State NMR (SSNMR): This technique provides structural information on materials in the solid phase. youtube.com It is particularly valuable for studying the crystalline form of this compound or its interactions within a solid matrix, such as a polymer or on a surface. nih.govrsc.org SSNMR can reveal information about molecular packing, conformation, and dynamics that are averaged out in solution-state NMR. For instance, analyzing the spin-lattice relaxation times (T₁) can offer insights into molecular mobility within a solid sample. rsc.org

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites or degradation products. nih.gov For this compound (C₉H₁₂O₃), HRMS can confirm its molecular formula by measuring the mass of its molecular ion to within a few parts per million (ppm) of the theoretical value.

The primary fragmentation pathways can be predicted based on the structure, involving inductive cleavage of the ether linkages. miamioh.edu The analysis of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown related compounds in a mixture. researchgate.net

Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Formula of Fragment | Possible Origin |

|---|---|---|

| 168.0786 | C₉H₁₂O₃ | [M]⁺ (Molecular Ion) |

| 153.0552 | C₈H₉O₃ | [M - CH₃]⁺ (Loss of methyl from either methoxy (B1213986) group) |

| 137.0603 | C₈H₉O₂ | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 123.0446 | C₇H₇O₂ | [M - CH₂OCH₃]⁺ (Loss of methoxymethyl radical) |

Chromatographic Separations in Research Contexts

Chromatography is fundamental for separating this compound from starting materials, byproducts, or other components in a complex mixture.

While this compound itself is achiral, it can be converted into chiral derivatives through reactions involving its phenolic hydroxyl group. For example, esterification with a chiral acid would produce a pair of diastereomers. Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the definitive method for separating such stereoisomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. This analysis is vital in asymmetric synthesis research, where determining the enantiomeric or diastereomeric excess of a product is required.

When pure, milligram-to-gram quantities of this compound are needed for further research, preparative HPLC is the method of choice. rjptonline.org This technique uses larger columns and higher flow rates than analytical HPLC to isolate compounds from a mixture. mdpi.com Reversed-phase chromatography is typically employed for phenolic compounds. researchgate.net A common setup involves a C18 stationary phase with a gradient elution mobile phase, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic or acetic acid) to ensure the phenol remains protonated and sharp peaks are obtained. rjptonline.orgresearchgate.net

Typical Parameters for Preparative HPLC Purification

| Parameter | Description |

|---|---|

| System | Preparative HPLC with UV-Vis or Mass Spec Detector |

| Column | Reversed-Phase C18 (e.g., 20 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 20% B to 95% B over 30 minutes |

| Flow Rate | 15-25 mL/min |

| Detection | UV at ~275-280 nm |

| Sample Loading | Dissolved in a minimal amount of mobile phase or DMSO |

Spectrophotometric Assays for Reaction Monitoring and Quantification in Research

UV-Visible spectrophotometry is a rapid, simple, and cost-effective method for quantifying this compound in solution and for monitoring the progress of a reaction. Phenolic compounds exhibit characteristic UV absorption due to π → π* transitions in the benzene (B151609) ring. researchgate.net For methoxyphenols, the absorption maximum (λmax) is typically observed in the 270-290 nm range. sielc.comresearchgate.net

By creating a calibration curve based on the Beer-Lambert law (Absorbance = εbc), the concentration of the compound in unknown samples can be determined. This is particularly useful for monitoring reaction kinetics, where the disappearance of a reactant or the appearance of a product can be tracked over time by measuring the change in absorbance at a specific wavelength. Additionally, classic colorimetric assays, such as the reaction of phenols with iron(III) chloride to produce a colored complex, can be adapted for spectrophotometric quantification.

Hyphenated Techniques for Comprehensive Sample Characterization (e.g., GC-MS/MS, LC-NMR)

Hyphenated analytical techniques are powerful tools for the unambiguous identification and quantification of "this compound" in various matrices. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile phenolic compounds. For "this compound," a typical GC-MS analysis would involve the use of a capillary column, such as a DB-5MS, to achieve chromatographic separation. helixchrom.com The separated compound is then introduced into the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. While direct analysis is possible, derivatization is a common strategy to improve the volatility and thermal stability of phenolic compounds, leading to better chromatographic peak shape and sensitivity. sielc.com

Tandem Mass Spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for complex mixtures. This technique involves the selection of a specific precursor ion from the initial mass spectrum and its subsequent fragmentation to produce product ions. This process significantly reduces background noise and matrix interference.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents another powerful hyphenated technique. It directly couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. uantwerpen.be This is especially valuable for the analysis of isomers or for confirming the structure of "this compound" without the need for extensive sample purification. The identification of degradation products of similar phenolic compounds has been successfully achieved using a combination of mass spectrometry, NMR spectroscopy, and HPLC. nih.gov

The table below illustrates typical parameters that could be employed in the GC-MS analysis of phenolic compounds, which would be applicable to "this compound."

| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | - |

| Injector Temperature | 250 °C | - |

| Carrier Gas | Helium | - |

| Oven Program | Initial temp 50°C, ramp to 300°C | - |

| Ionization Mode | Electron Ionization (EI) at 70 eV | - |

| Mass Analyzer | Quadrupole | - |

| Scan Range | m/z 45-450 | - |

Development of Specialized Analytical Methods for Trace Analysis in Environmental or Biological Matrices

Detecting trace levels of "this compound" in environmental samples (e.g., water, soil) or biological matrices (e.g., plasma, urine) presents significant analytical challenges due to the complexity of these samples and the potentially low concentrations of the analyte. The development of specialized methods is therefore essential.

The analysis of related phenolic compounds, such as creosote (B1164894) derivatives in soil, has demonstrated the need for robust extraction and cleanup procedures prior to instrumental analysis. researchgate.net Techniques like Solid-Phase Extraction (SPE) can be employed to concentrate "this compound" from aqueous samples and remove interfering substances.

For environmental monitoring, methods such as those developed for cresols, which involve adsorption onto a resin followed by solvent desorption and analysis by HPLC with UV detection or GC with Flame Ionization Detection (FID), can be adapted. inchem.org The choice of detector is critical, with mass spectrometry offering the highest selectivity and sensitivity for trace-level quantification.

In biological matrices, the challenges are compounded by the presence of proteins, lipids, and other endogenous components. Methodologies used for the analysis of guaiacol (B22219) derivatives in pharmaceutical preparations, which include spectrofluorimetric techniques, highlight the need for high sensitivity. nih.gov For "this compound," a validated method would likely involve protein precipitation or liquid-liquid extraction, followed by a highly sensitive detection method like GC-MS/MS or LC-MS/MS.

The following table outlines a hypothetical method for the trace analysis of "this compound" in a water sample.

| Step | Procedure | Purpose |

| 1. Sample Collection | Collect 1 L of water in a clean glass bottle. | Obtain a representative sample. |

| 2. Fortification | Add a known amount of an isotopically labeled internal standard. | Enable accurate quantification. |

| 3. Solid-Phase Extraction (SPE) | Pass the water sample through a C18 SPE cartridge. | Concentrate the analyte and remove polar interferences. |

| 4. Elution | Elute the analyte from the cartridge with a small volume of methanol. | Prepare the sample for analysis. |

| 5. Analysis | Inject an aliquot into a GC-MS/MS system. | Separate, identify, and quantify the analyte. |

The development of such specialized methods is a prerequisite for understanding the environmental fate, biotransformation, and potential exposure pathways of "this compound."

Applications of 5 Methoxy 2 Methoxymethyl Phenol in Specialized Fields

Utilization as a Building Block in Complex Organic Synthesis

Phenolic compounds with methoxy (B1213986) and other ether functionalities are fundamental building blocks in the synthesis of complex organic molecules. Their reactive sites—the hydroxyl group and the aromatic ring—can be selectively functionalized to construct intricate molecular architectures.

While no records specifically detail the use of 5-Methoxy-2-(methoxymethyl)phenol as a precursor for natural product synthesis, its structural motif is present in numerous natural compounds. For instance, the related compound 2-Methoxy-5-methylphenol, also known as isocreosol, is a constituent of various plants. nih.gov The synthesis of complex natural products often involves the modification of such phenolic structures. The hydroxyl and methoxy groups can direct further chemical transformations on the aromatic ring, and the side chains can be elaborated to build more complex structures.

Phenolic ethers are pivotal intermediates in the development of new pharmaceutical agents. The structural features of compounds like this compound are found in various biologically active molecules. For example, m-aryloxy phenols, which share a similar core structure, have shown potential anti-tumor and anti-inflammatory effects. encyclopedia.pub The synthesis of these more complex diaryl ethers often starts from simpler methoxyphenol derivatives. nih.govnist.gov These intermediates undergo coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, to build the final drug candidates. The specific substitution pattern on the aromatic ring, including the positions of the methoxy and hydroxyl groups, can significantly influence the biological activity of the resulting molecule.

Role in Materials Science and Polymer Chemistry

The reactivity of the phenolic hydroxyl group and the potential for the aromatic ring to engage in π-stacking interactions make phenolic compounds valuable in materials science.

Phenolic compounds are well-established monomers in the production of polymers, most notably phenolic resins (phenol-formaldehyde resins). While the direct use of this compound in polymerization is not documented, its structural features suggest potential applicability. The hydroxyl group can participate in condensation reactions with aldehydes to form a polymer backbone. The methoxymethyl side chain could potentially act as a cross-linking site, especially if the ether linkage can be cleaved or otherwise activated. The methoxy group on the ring can influence the reactivity of the phenol (B47542) and the properties of the resulting polymer, such as its thermal stability and solubility.

Phenolic compounds are incorporated into advanced materials to impart specific functionalities. Their antioxidant properties are often exploited to protect materials from degradation. encyclopedia.pub Furthermore, the ability of phenolic rings to interact with other aromatic systems makes them candidates for inclusion in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substitution pattern of this compound could be tuned to optimize properties like charge transport and photostability.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to assemble complex architectures. The functional groups present in this compound make it a potential candidate for use in host-guest systems. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy groups can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking and cation-π interactions. These features would allow the molecule to bind to specific guest molecules or to self-assemble into larger, ordered structures. The design of synthetic receptors for biologically important molecules often incorporates such phenolic moieties to achieve selective recognition.

Catalytic Applications as a Ligand or Precatalyst

While direct catalytic applications of this compound are not extensively documented in scientific literature, its molecular structure presents significant potential for its use as a precursor in the synthesis of specialized ligands for catalysis. The presence of a phenol group, a methoxy substituent, and a reactive methoxymethyl group makes it a versatile building block for creating tailored molecular architectures for coordination with various metal centers.

The primary route to unlocking its catalytic potential involves the chemical transformation of the methoxymethyl group into a coordinating functional group, such as a formyl group (-CHO). This conversion would transform the parent molecule into a substituted salicylaldehyde (B1680747) derivative. The oxidation of benzylic ethers, such as the methoxymethyl group, to aldehydes is a well-established transformation in organic synthesis, with various methods employing reagents like copper or iron salts with molecular oxygen, or other oxidizing agents. beilstein-journals.org

Once converted to its salicylaldehyde form, 5-methoxy-2-formylphenol can serve as a foundational component for a wide array of ligands, most notably Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied classes of ligands in coordination chemistry. Their ease of synthesis and the ability to systematically tune their electronic and steric properties by varying the amine component make them highly attractive for the development of new catalysts. mdpi.com

Schiff base ligands derived from substituted salicylaldehydes, which are structurally analogous to the derivative of this compound, have been shown to form stable and catalytically active complexes with a variety of transition metals, including copper, zinc, nickel, and vanadium. These complexes have demonstrated efficacy in a range of catalytic transformations.

For instance, Schiff base complexes are known to be effective catalysts in oxidation reactions. Vanadium(V) complexes incorporating ligands derived from 3-methoxy-2-hydroxybenzaldehyde have been successfully employed as catalysts for the oxidation of cyclooctene (B146475) and benzyl (B1604629) alcohol. These studies highlight how the ligand framework plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Furthermore, nickel(II) complexes with Schiff base ligands derived from 2-hydroxy-3-methoxy-benzaldehyde (o-vanillin) have been investigated for their catalytic activity in the stereospecific oxidation of alkanes. organic-chemistry.org The ability of the ligand to form well-defined coordination spheres around the metal ion is critical for achieving high selectivity in these challenging transformations. The methoxy group, in particular, can influence the electronic environment of the metal center and contribute to the stability of the catalytic species.

The table below summarizes the catalytic performance of representative metal complexes with ligands structurally related to derivatives of this compound, illustrating the potential catalytic applications.

| Catalyst/Precursor | Metal Center | Catalytic Reaction | Key Findings |

| Vanadium(V) complex with 3-methoxy-2-hydroxybenzaldehyde isonicotinoyl hydrazone ligand | Vanadium | Oxidation of cyclooctene and benzyl alcohol | The metal center and ligand structure influence catalytic activity by forming robust structures. |

| Nickel(II) complex with 2-methoxy-6-[(methylimino)methyl]phenol ligand | Nickel | Stereospecific oxidation of alkanes | The ligand facilitates the formation of dimeric complexes with specific coordination geometries. organic-chemistry.org |

| Zwitterionic Nickel(II) with anionic diphosphine ligand with o-methoxy substituent | Nickel | CO-ethylene copolymerization | The o-methoxy group improves catalyst lifetime and overall productivity. |

| Copper(II) and Zinc(II) complexes with 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol ligand | Copper, Zinc | General Catalysis | Schiff base complexes are noted for their essential functions in catalysis and organic synthesis. mdpi.com |

Environmental Chemistry Research on 5 Methoxy 2 Methoxymethyl Phenol if Applicable

Pathways of Environmental Transformation and Degradation

The environmental transformation of 5-Methoxy-2-(methoxymethyl)phenol can be expected to proceed through both abiotic and biotic pathways.

Abiotic Degradation: Exposure to air and light could potentially lead to the transformation of phenolic compounds. For instance, research on 4-methoxy-2-(3-phenyl-2-propynyl)phenol, a more complex substituted phenol (B47542), demonstrated that its degradation in the presence of air and light, accelerated by temperature, yields a major product, 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone. nih.gov This process is suggestive of the formation of a reactive ortho-quinone methide as an unstable intermediate. nih.gov While this is a different molecule, it highlights a potential abiotic degradation pathway for phenolic compounds involving oxidation.

Biotic Degradation: The initial steps in the microbial degradation of substituted phenols often involve enzymatic modifications of the side chains before the cleavage of the aromatic ring. For compounds with methoxy (B1213986) groups, oxidative demethylation is a key initial step. While direct studies on this compound are not readily available, research on the structurally related compound 4-(methoxymethyl)phenol (B1201506) provides significant insights. The enzyme vanillyl-alcohol oxidase (VAO) from the fungus Penicillium simplicissimum has been shown to catalyze the oxidative demethylation of 4-(methoxymethyl)phenol. semanticscholar.org This enzymatic reaction is the first step in the degradation pathway of this compound by P. simplicissimum. semanticscholar.org

Following the initial transformations of the side chains, the resulting phenolic intermediate would likely undergo further degradation. The general microbial degradation pathway for phenols typically involves the dihydroxylation of the benzene (B151609) ring to form a catechol derivative. nih.gov This is then followed by ring cleavage, which can occur through either an ortho or a meta cleavage pathway, ultimately breaking down the aromatic structure into smaller molecules that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov

Sorption and Transport Mechanisms in Environmental Compartments

There is currently a lack of specific studies detailing the sorption and transport mechanisms of this compound in various environmental compartments such as soil and water. The mobility and distribution of this compound in the environment would be governed by its physicochemical properties, including its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These parameters would determine its tendency to adsorb to soil organic matter and sediments or to remain dissolved in the water phase.

Biodegradation Studies in Aquatic and Terrestrial Ecosystems

Specific biodegradation studies of this compound in aquatic and terrestrial ecosystems are not extensively documented in scientific literature. However, the degradation of similar phenolic compounds has been a subject of research.

Research on the fungus Penicillium simplicissimum has demonstrated its ability to grow on 4-(methoxymethyl)phenol, a compound structurally similar to this compound. semanticscholar.org The initial step in the metabolic pathway is the oxidative demethylation catalyzed by the enzyme vanillyl-alcohol oxidase (VAO). semanticscholar.org This reaction converts 4-(methoxymethyl)phenol into 4-hydroxybenzaldehyde. semanticscholar.org The kinetic data for this enzymatic reaction have been determined and are presented in the table below.

Table 1: Kinetic Parameters of Vanillyl-Alcohol Oxidase with 4-(methoxymethyl)phenol

| Parameter | Value |

|---|---|

| Turnover rate (kcat) | 3.1 s⁻¹ |

| Michaelis constant (Km) | Not specified |

| Catalytic efficiency (kcat/Km) | Not specified |

| Reoxidation rate with O₂ | 1.5 x 10⁵ M⁻¹s⁻¹ |

Data sourced from a study on the catalytic mechanism of vanillyl-alcohol oxidase. semanticscholar.org

The broader biodegradation of phenolic compounds has been studied in various microorganisms. For example, Pseudomonas fluorescens PU1 has been shown to degrade phenol through a meta-cleavage pathway, utilizing it as a sole carbon source. nih.gov Similarly, Bacillus cereus strains have been found to degrade phenol via a meta-cleavage pathway, forming 2-hydroxymuconic semialdehyde as an intermediate. nih.gov These studies suggest that once this compound is transformed into a simpler phenolic core, microorganisms capable of degrading phenol in both terrestrial and aquatic environments could potentially mineralize it.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Methoxymethyl)phenol |

| 4-hydroxybenzaldehyde |

| 4-methoxy-2-(3-phenyl-2-propynyl)phenol |

| 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone |

| Phenol |

| Catechol |

Future Research Directions and Emerging Opportunities for 5 Methoxy 2 Methoxymethyl Phenol Research

Exploration of Undiscovered Chemical Reactivity

The reactivity of 5-Methoxy-2-(methoxymethyl)phenol is largely uncharted territory. However, based on the principles of organic chemistry, we can anticipate several avenues for exploration. The phenolic hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. openstax.orgchemistrysteps.comlibretexts.orgbyjus.com The presence of the methoxy (B1213986) group further activates the ring, while the methoxymethyl group may exert steric and electronic effects that could lead to unique reactivity patterns.

Future research should systematically investigate the following:

Electrophilic Aromatic Substitution: Detailed studies on reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be crucial to map the regioselectivity of this compound. openstax.orgchemistrysteps.combyjus.com The interplay between the activating hydroxyl and methoxy groups and the directing effect of the methoxymethyl group could lead to novel substitution patterns not observed in simpler phenols.

Oxidation Reactions: Phenols can undergo oxidation to form quinones, which are a valuable class of compounds with important redox properties. openstax.orglibretexts.org Investigating the oxidation of this compound could lead to the synthesis of novel quinone derivatives with potential applications in materials science or as biochemical oxidizing agents. openstax.orglibretexts.org

Derivatization of the Hydroxyl and Methoxymethyl Groups: The phenolic hydroxyl group and the ether linkage in the methoxymethyl group offer sites for further functionalization. nih.gov Esterification and etherification of the hydroxyl group can be explored to modify the compound's solubility and biological activity. The methoxymethyl group could potentially be cleaved or modified to introduce other functional groups, further expanding the chemical space accessible from this starting material.

A deeper understanding of the fundamental reactivity of this compound will be instrumental in unlocking its potential as a building block for more complex molecules.

| Potential Reaction Type | Key Reagents/Conditions | Anticipated Outcome |

| Electrophilic Nitration | Dilute Nitric Acid | Mixture of nitro-substituted phenols |

| Electrophilic Halogenation | Bromine in a non-polar solvent | Monobrominated or polybrominated phenols |

| Oxidation | Sodium dichromate, Fremy's salt | Formation of a corresponding quinone |

| Etherification | Alkyl halides in the presence of a base | Synthesis of novel ether derivatives |

Application in Novel Biological Paradigms

While no specific biological activities have been reported for this compound, the phenolic scaffold is a common feature in many biologically active natural products and synthetic drugs. This suggests that the compound could possess interesting pharmacological properties.

Future research in this area should focus on:

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The electron-donating nature of the methoxy group could enhance the antioxidant potential of this compound.

Antimicrobial and Antifungal Activity: Many substituted phenols exhibit antimicrobial and antifungal properties. Screening this compound against a panel of bacteria and fungi could reveal potential applications in medicine or as a preservative.

Enzyme Inhibition: The specific arrangement of functional groups may allow this compound to act as an inhibitor for certain enzymes, a strategy often employed in drug discovery.

Systematic biological screening, coupled with structure-activity relationship (SAR) studies of newly synthesized derivatives, will be key to identifying and optimizing any inherent biological activity.

| Potential Biological Activity | Rationale | Investigative Approach |

| Antioxidant | Presence of phenolic hydroxyl and methoxy groups | In vitro antioxidant assays (e.g., DPPH, ABTS) |

| Antimicrobial | Common activity for phenolic compounds | Screening against various bacterial and fungal strains |

| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory effects | In vitro and in vivo models of inflammation |

| Enzyme Inhibition | Potential for specific binding to enzyme active sites | Screening against a panel of relevant enzymes |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thus accelerating the discovery process. chemrxiv.orgnih.gov For a novel compound like this compound, where experimental data is scarce, these computational tools can be particularly valuable.

Future research can leverage AI and ML in the following ways:

Prediction of Physicochemical Properties: ML models can be trained on large datasets of known molecules to predict properties such as solubility, boiling point, and toxicity for new compounds. chemrxiv.org This can guide experimental design and prioritize synthetic efforts.

Predictive Modeling of Reactivity and Bioactivity: By analyzing the chemical structure, ML models can predict the likely sites of reaction and potential biological targets. researchgate.netresearchgate.net For instance, models can predict the most probable sites for electrophilic attack or the likelihood of a compound binding to a specific protein.

Virtual Screening and Lead Optimization: If a particular biological activity is desired, AI can be used to virtually screen libraries of derivatives of this compound to identify candidates with improved properties. nih.gov This can significantly reduce the time and cost associated with traditional drug discovery pipelines.

The development and application of bespoke AI and ML models for this class of compounds will be a critical step in rapidly exploring its potential.

| AI/ML Application | Potential Impact | Methodology |

| Property Prediction | Prioritization of synthetic targets and experimental design | Quantitative Structure-Property Relationship (QSPR) models |

| Reactivity Prediction | Guidance for synthetic route development | Machine learning models trained on reaction databases |

| Bioactivity Prediction | Identification of potential therapeutic applications | Quantitative Structure-Activity Relationship (QSAR) models |

| Virtual Screening | Accelerated discovery of lead compounds | Docking simulations and AI-driven screening algorithms |

Development of Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, developing sustainable methods for the synthesis and application of this compound is a crucial research direction. researchgate.netrsc.orgrsc.org

Future efforts should be directed towards:

Green Synthesis Routes: Exploring synthetic pathways that utilize renewable starting materials, greener solvents, and catalytic methods will be essential. researchgate.netrsc.org For example, investigating the synthesis from bio-based precursors or employing enzymatic catalysis could significantly reduce the environmental impact.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.

Biodegradability and Environmental Fate: As with any new chemical, understanding its persistence and potential impact on the environment is critical. Studies on the biodegradability and ecotoxicity of this compound and its derivatives will be necessary for any large-scale application.

By integrating principles of sustainability from the outset, the development of this compound can proceed in an environmentally responsible manner.

| Sustainability Aspect | Research Focus | Potential Benefit |

| Green Synthesis | Use of renewable feedstocks, green solvents, and catalysts | Reduced environmental footprint of production |

| Atom Economy | Designing efficient synthetic transformations | Minimized waste generation |

| Biodegradability | Assessment of environmental persistence | Ensuring environmental compatibility |

| Life Cycle Assessment | Holistic evaluation of environmental impact | Informed decisions on commercial viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。